

Data Presentation: ^1H and ^{13}C NMR of N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(Benzylloxycarbonyl)-D-phenylalanine*

Cat. No.: B554491

[Get Quote](#)

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for N-Cbz-D-phenylalanine, recorded in Deuterated Chloroform (CDCl_3) and Deuterated Dimethyl Sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of N-Cbz-D-phenylalanine

Assignment	Structure	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	J-Coupling (Hz)	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	J-Coupling (Hz)
					[1]		
Phenylalanine-H _α	α-CH	~4.70	dd	8.0, 6.0	4.197[1]	m	-
Phenylalanine-H _β	β-CH ₂	~3.15	m	-	2.844[1]	m	-
Phenylalanine-Ar-H	Phe-C ₆ H ₅	~7.20-7.35	m	-	7.21-7.27[1]	m	-
Cbz-Ar-H	Cbz-C ₆ H ₅	~7.30-7.40	m	-	7.32[1]	m	-
Cbz-CH ₂	Cbz-CH ₂	~5.10	s	-	4.97-4.98[1]	s	-
Amide-H	NH	~5.25	d	~8.0	7.67[1]	d	~8.0
Carboxyl-H	COOH	~9.50-11.00	br s	-	~12.8	br s	-

Note: Some chemical shifts and coupling constants in CDCl₃ are estimated based on typical values for similar structures, as precise literature data with full analysis is not readily available. The data in DMSO-d₆ is adapted from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylalanine

Assignment	Structure	Chemical Shift (δ) in CDCl_3 (ppm)	Chemical Shift (δ) in DMSO-d_6 (ppm)
Carboxyl	COOH	~175.0	173.5
Cbz-Carbonyl	C=O	~156.0	156.0
Phenylalanine- $\text{C}\alpha$	α -CH	~55.0	56.5
Phenylalanine- $\text{C}\beta$	β -CH ₂	~38.0	37.5
Cbz-CH ₂	Cbz-CH ₂	~67.0	65.5
Phenylalanine-Ar-C (quaternary)	Phe-C	~136.0	138.0
Phenylalanine-Ar-C (CH)	Phe-CH	~127.0-129.5	126.5, 128.2, 129.3
Cbz-Ar-C (quaternary)	Cbz-C	~136.5	137.2
Cbz-Ar-C (CH)	Cbz-CH	~128.0-128.5	127.7, 128.3

Note: The ^{13}C NMR data for the D-enantiomer is expected to be identical to that of the L-enantiomer. The data in DMSO-d_6 is based on the spectrum of N-Cbz-L-phenylalanine from SpectraBase, which is a reliable reference.

Experimental Protocols

The following protocols describe the general procedures for acquiring ^1H and ^{13}C NMR spectra of N-Cbz-D-phenylalanine.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.

- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

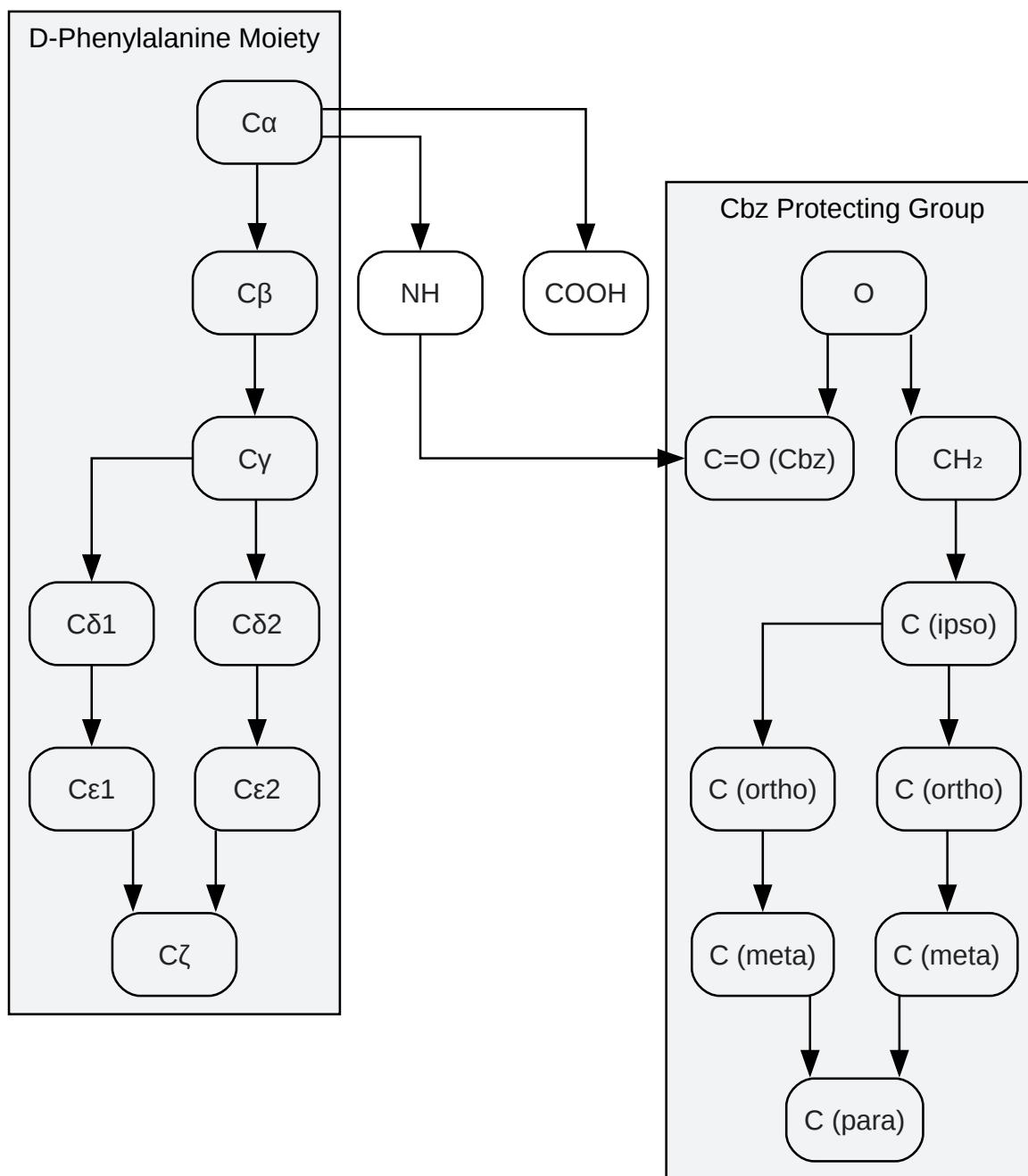
NMR Instrument Parameters

The following are typical instrument parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.

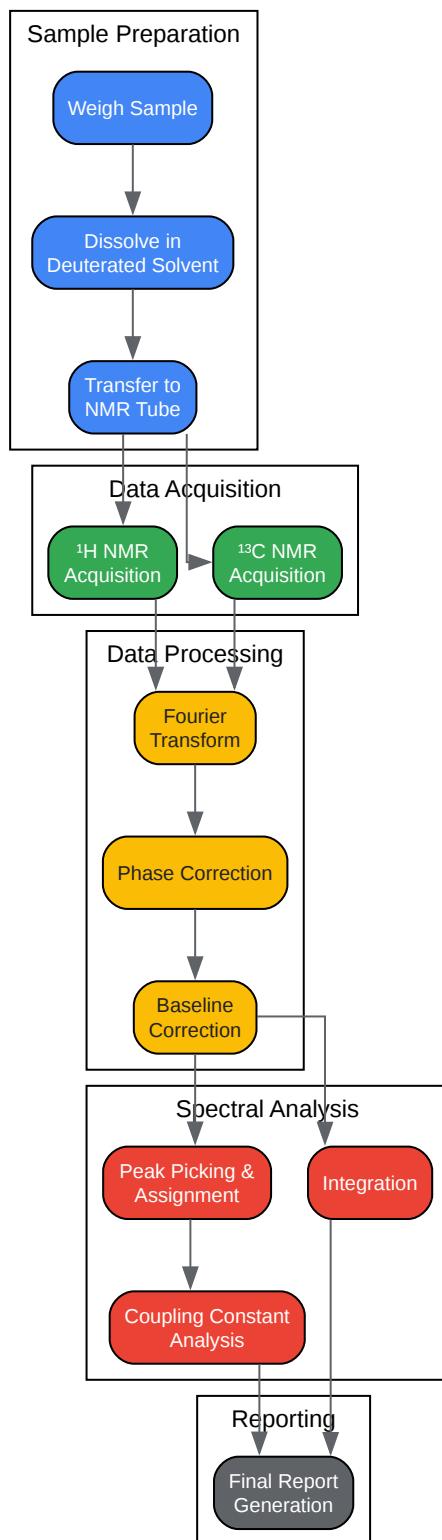
For ^1H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16-64, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

For ^{13}C NMR:


- Pulse Program: Proton-decoupled single-pulse experiment (e.g., ' zgpg30').
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

- Temperature: 298 K.


Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.

Structure of N-Cbz-D-phenylalanine

NMR Analysis Workflow for N-Cbz-D-phenylalanine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Data Presentation: ^1H and ^{13}C NMR of N-Cbz-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com